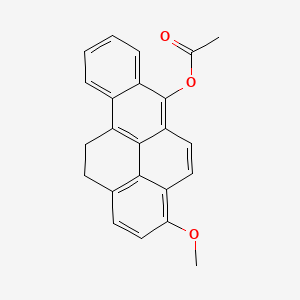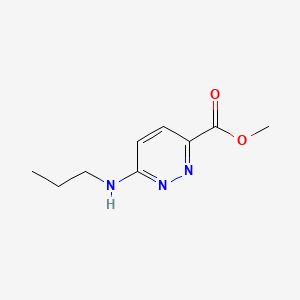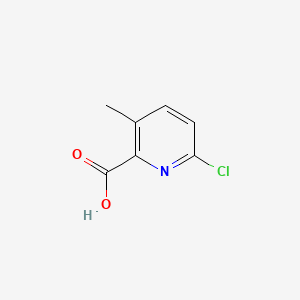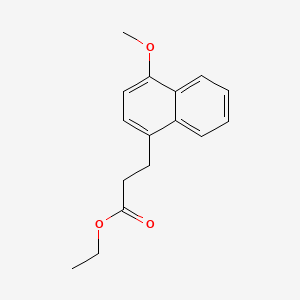
Pyrazine 1,4-Dioxide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine 1,4-Dioxide-d4: is a deuterated derivative of pyrazine 1,4-dioxide, a heterocyclic aromatic organic compound. The molecular formula of this compound is C4D4N2O2, and it has a molecular weight of 116.11 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pyrazine 1,4-Dioxide-d4 typically involves the deuteration of pyrazine 1,4-dioxide. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale deuteration reactions using deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: Pyrazine 1,4-Dioxide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The nitrogen atoms in the pyrazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with lower oxidation states .
Scientific Research Applications
Chemistry: Pyrazine 1,4-Dioxide-d4 is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. Its deuterated form provides clearer spectra by reducing background signals from hydrogen atoms .
Biology and Medicine: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. Its isotopic labeling helps in identifying and quantifying metabolites in complex biological systems .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in the study of reaction mechanisms .
Mechanism of Action
The mechanism of action of Pyrazine 1,4-Dioxide-d4 involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can influence various biochemical pathways, including enzyme catalysis and signal transduction. The deuterium atoms in this compound provide stability and allow for detailed studies of reaction kinetics and mechanisms .
Comparison with Similar Compounds
Pyrazine: A simpler analog without the oxide groups.
Pyrazine 1,4-Dioxide: The non-deuterated form of Pyrazine 1,4-Dioxide-d4.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms reduces background noise and enhances the clarity of spectra, making it a valuable tool in research .
Properties
CAS No. |
933803-86-2 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
116.112 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
SMILES |
C1=C[N+](=O)C=CN1[O-] |
Synonyms |
Pyrazine N,N’-Dioxide-d4; Pyrazine Di-N-oxide-d4; Pyrazine Dioxide-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one](/img/structure/B588232.png)
